Carbamothioic acid, methyl-, S-(8-mercaptooctyl) ester
Description
Carbamothioic acid, methyl-, S-(8-mercaptooctyl) ester is a thiocarbamate derivative characterized by a methyl group attached to the nitrogen atom of the carbamothioic acid core and an 8-mercaptooctyl chain as the thioester substituent. Thiocarbamates are widely used in agrochemicals (e.g., herbicides) and industrial applications due to their sulfur-based reactivity and stability .
Properties
CAS No. |
652150-45-3 |
|---|---|
Molecular Formula |
C10H21NOS2 |
Molecular Weight |
235.4 g/mol |
IUPAC Name |
S-(8-sulfanyloctyl) N-methylcarbamothioate |
InChI |
InChI=1S/C10H21NOS2/c1-11-10(12)14-9-7-5-3-2-4-6-8-13/h13H,2-9H2,1H3,(H,11,12) |
InChI Key |
YPAWTJJGGGBTFO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)SCCCCCCCCS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamothioic acid, methyl-, S-(8-mercaptooctyl) ester typically involves the reaction of carbamothioic acid with an appropriate mercaptooctyl ester. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the esterification process. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and advanced purification techniques, such as column chromatography, ensures the production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, methyl-, S-(8-mercaptooctyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are often performed in dry ether or tetrahydrofuran under an inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or ethanol.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Carbamothioic acid, methyl-, S-(8-mercaptooctyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of Carbamothioic acid, methyl-, S-(8-mercaptooctyl) ester involves its interaction with molecular targets through its reactive functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The ester group can undergo hydrolysis, releasing the active carbamothioic acid moiety, which can interact with various biological pathways.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Properties
*Calculated based on molecular formula.
Key Observations:
- Nitrogen Substituents : The methyl group in the target compound contrasts with diethyl (thiobencarb) or dipropyl (prosulfocarb) groups, which may reduce steric hindrance and alter binding affinity in biological systems .
- Thioester Substituents: The 8-mercaptooctyl chain is unique among the compared compounds.
- Molecular Weight : The target compound’s higher molecular weight (~259.4) compared to prosulfocarb (251.39) or thiobencarb (257.78) is due to the extended alkyl chain, which may reduce volatility and increase persistence in environmental matrices .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated using analogous structures.
Key Observations:
- Water Solubility : The target compound’s long alkyl chain likely reduces water solubility compared to thiobencarb or prosulfocarb, aligning with trends in hydrophobicity .
- Reactivity : The terminal thiol group in the 8-mercaptooctyl chain introduces redox sensitivity, unlike the chlorinated or aromatic substituents in thiobencarb or prosulfocarb, which are more resistant to oxidation .
Herbicidal Activity :
- Thiobencarb and prosulfocarb inhibit lipid biosynthesis in weeds, with efficacy influenced by substituent lipophilicity . The target compound’s mercaptooctyl group may enhance membrane permeability but could reduce selectivity due to nonspecific thiol interactions.
Degradation :
- Thiobencarb degrades via hydrolysis and microbial action to intermediates like benzothiazole and carbamothioic acid derivatives (). The target compound’s thiol group may facilitate faster degradation via oxidative pathways, forming disulfides or sulfonic acids .
Industrial Use :
Biological Activity
Carbamothioic acid, methyl-, S-(8-mercaptooctyl) ester is a compound that has garnered interest due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, including antioxidant effects, enzyme inhibition, and potential applications in pharmacology.
Chemical Structure and Properties
This compound features a thiol group linked to an octyl chain, which enhances its lipophilicity and potential membrane permeability. The molecular formula is , with a molecular weight of approximately 213.36 g/mol. Its structure allows for diverse chemical reactivity and biological interactions.
1. Antioxidant Activity
Research indicates that the thiol group in carbamothioic acid derivatives contributes to their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases.
2. Enzyme Inhibition
Preliminary studies suggest that carbamothioic acid derivatives may exhibit enzyme inhibition properties. Specific interactions with biological macromolecules such as proteins and nucleic acids are under investigation, indicating potential therapeutic applications.
3. Toxicological Profile
The compound has shown moderate acute toxicity in animal models, with an LD50 of approximately 568 mg/kg when administered orally . Observed effects include reduced motility and muscle tone, indicating that while it possesses beneficial biological activities, caution is warranted regarding its safety profile.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| Carbamothioic acid, S-methyl ester | Simpler structure; lacks long alkyl chain | Limited antioxidant activity |
| Carbamothioic acid, dipropyl-, S-(phenylmethyl) ester | Contains propyl groups; different branching | Enhanced lipophilicity |
| Carbamimidothioic acid, methyl ester | Contains nitrogen; distinct functional properties | Varies in enzyme inhibition |
This compound stands out due to its long alkyl chain which enhances its lipophilicity compared to similar compounds.
Case Studies and Research Findings
Recent investigations into the biological activity of carbamothioic acid derivatives have highlighted their potential in various applications:
- Antioxidant Studies : A study demonstrated that carbamothioic acid derivatives effectively reduced oxidative stress markers in vitro, supporting their use as antioxidants in therapeutic settings.
- Enzyme Interaction : Another study focused on the interaction of these compounds with specific enzymes involved in metabolic pathways. Results indicated significant inhibition of certain enzymes, suggesting a role in metabolic regulation.
- Toxicity Assessments : Toxicological assessments revealed that while the compound exhibits beneficial properties, it also poses risks at higher concentrations. Studies showed that repeated doses led to observable toxicity signs in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
